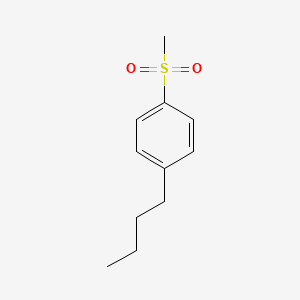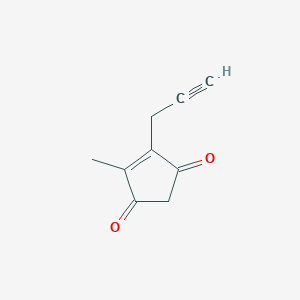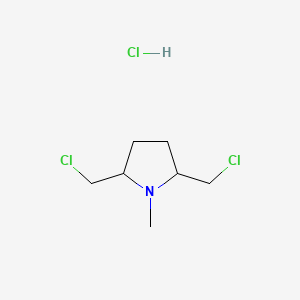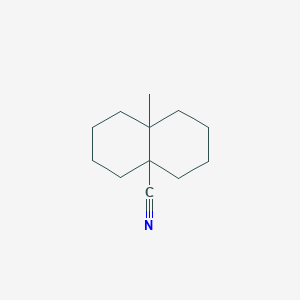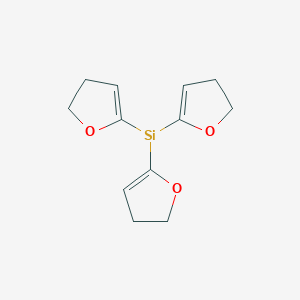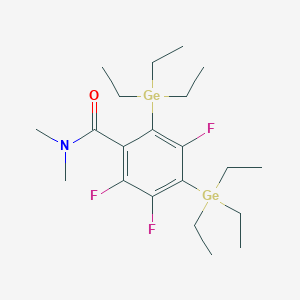
2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide is a complex organic compound that features both fluorine and germanium atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Fluorination: Introduction of fluorine atoms into the benzene ring.
Germylation: Attachment of triethylgermyl groups to the benzene ring.
Amidation: Formation of the benzamide structure by reacting with N,N-dimethylamine.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the desired compound in bulk quantities.
化学反応の分析
Types of Reactions
2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine and germyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can introduce new functional groups into the benzene ring.
科学的研究の応用
2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties,
特性
CAS番号 |
90313-63-6 |
|---|---|
分子式 |
C21H36F3Ge2NO |
分子量 |
520.8 g/mol |
IUPAC名 |
2,3,5-trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide |
InChI |
InChI=1S/C21H36F3Ge2NO/c1-9-25(10-2,11-3)19-15(21(28)27(7)8)16(22)17(23)20(18(19)24)26(12-4,13-5)14-6/h9-14H2,1-8H3 |
InChIキー |
STPPMVCDKUXWRA-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)C1=C(C(=C(C(=C1C(=O)N(C)C)F)F)[Ge](CC)(CC)CC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)
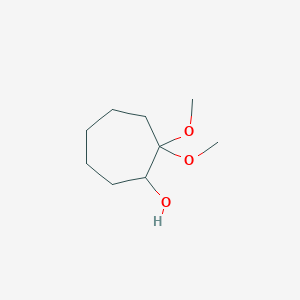


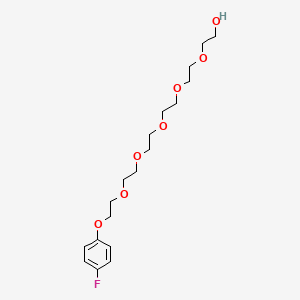
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)
